molecular formula C16H13FN2O2 B5101379 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B5101379
M. Wt: 284.28 g/mol
InChI Key: VHRUNBWDYKYEOG-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group and a propanamide moiety attached to the benzoxazole ring

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-2-15(20)18-10-7-8-14-13(9-10)19-16(21-14)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUNBWDYKYEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the reaction of 2-fluoroaniline with salicylic acid to form the benzoxazole ring. This intermediate is then reacted with propanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide
  • 3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

Uniqueness

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

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